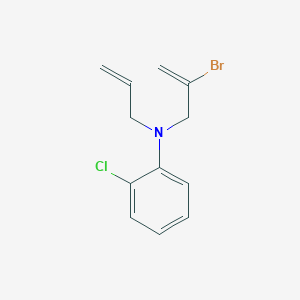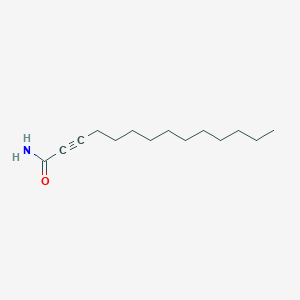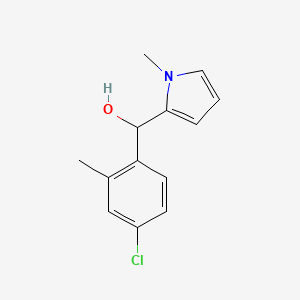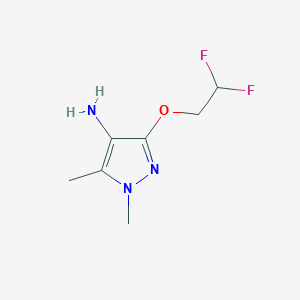
3-(2,2-difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with difluoroethoxy and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2,2-difluoroethanol with a suitable pyrazole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For instance, a common method involves the use of sulfonyl chlorides or sulfonic anhydrides in the presence of an alkali and organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy-pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
3-(2,2-Difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2,2-difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penoxsulam: A similar compound with a difluoroethoxy group, used as a herbicide.
Difluoromethylated Pyrazoles: These compounds share structural similarities and are studied for their diverse chemical properties.
Uniqueness
3-(2,2-Difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1245823-62-4 |
|---|---|
Formule moléculaire |
C7H11F2N3O |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
3-(2,2-difluoroethoxy)-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C7H11F2N3O/c1-4-6(10)7(11-12(4)2)13-3-5(8)9/h5H,3,10H2,1-2H3 |
Clé InChI |
RJRVBKHDSZFJJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)OCC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)
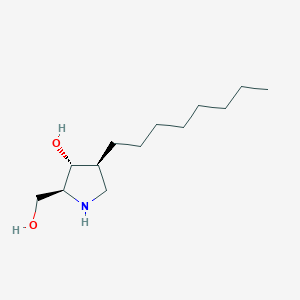


![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
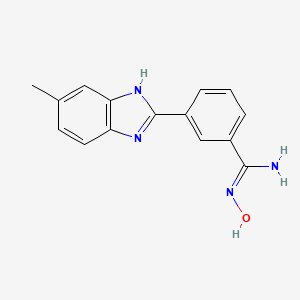
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)

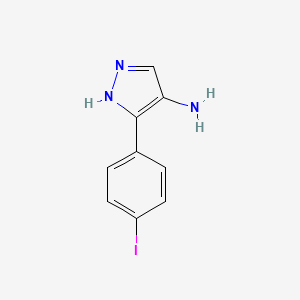
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
